molecular formula C14H14ClN9O2S B5102487 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID

5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID

Cat. No.: B5102487
M. Wt: 407.8 g/mol
InChI Key: ITKVDWOFAIQSNK-UHFFFAOYSA-N
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Description

5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID is a complex organic compound that features a combination of triazine, tetrazole, and benzoic acid moieties

Properties

IUPAC Name

5-[5-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]tetrazol-1-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN9O2S/c1-23(2)13-18-10(17-12(16)19-13)6-27-14-20-21-22-24(14)7-3-4-9(15)8(5-7)11(25)26/h3-5H,6H2,1-2H3,(H,25,26)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKVDWOFAIQSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with dimethylamine and ammonia under controlled conditions.

    Introduction of the tetrazole moiety: This step involves the reaction of the triazine derivative with sodium azide and a suitable electrophile to form the tetrazole ring.

    Coupling with benzoic acid: The final step involves the coupling of the tetrazole-triazine intermediate with 2-chlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the benzoic acid moiety can be substituted with nucleophiles such as amines or thiols under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.

    Industrial Chemistry: It can be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The triazine and tetrazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar compounds to 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID include:

    Triazine derivatives: Compounds like melamine and cyanuric acid, which also contain the triazine ring, but lack the tetrazole and benzoic acid moieties.

    Tetrazole derivatives: Compounds like 5-aminotetrazole and 5-mercaptotetrazole, which contain the tetrazole ring but lack the triazine and benzoic acid moieties.

    Benzoic acid derivatives: Compounds like 2-chlorobenzoic acid and 4-aminobenzoic acid, which contain the benzoic acid moiety but lack the triazine and tetrazole rings.

The uniqueness of 5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID lies in the combination of these three distinct moieties, which confer unique chemical and biological properties.

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